
1-(4-Isopropoxyphenyl)propan-2-one
説明
The compound 1-(4-Isopropoxyphenyl)propan-2-one is structurally related to various phenylpropanone derivatives that have been studied for their chemical and biological activities. Although the specific compound is not directly examined in the provided papers, the related compounds offer insights into the potential characteristics and behaviors of 1-(4-Isopropoxyphenyl)propan-2-one.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of substituted phenylpropanones with various reagents. For instance, a homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones was prepared by reacting (3-chloromethyl-4-hydroxyphenyl)propan-1-ones with alcohols in the presence of sodium hydrogen carbonate . Similarly, 1-(4-phenoxyphenyl)-3-(5-(substituted aryl)-1,3,4-oxadiazol-2-yl)propan-1-ones were synthesized by reacting 3-(4-phenoxybenzoyl)propionic acid with aryl acid hydrazides . These methods could potentially be adapted for the synthesis of 1-(4-Isopropoxyphenyl)propan-2-one by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of phenylpropanone derivatives is often analyzed using spectroscopic methods such as IR, NMR, and MS. For example, the structure of synthesized (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones was elucidated using IR, UV, 1H-NMR, and 13C-NMR spectra . Similarly, the structures of the synthesized 1-(4-phenoxyphenyl)-3-(5-(substituted aryl)-1,3,4-oxadiazol-2-yl)propan-1-ones were supported by IR, 1H- and 13C-NMR, MS data, and elemental analysis . These techniques could be employed to determine the molecular structure of 1-(4-Isopropoxyphenyl)propan-2-one.
Chemical Reactions Analysis
The chemical reactivity of phenylpropanone derivatives can be inferred from studies on similar compounds. For instance, the oxygen atoms and π-system of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one were found to be electron donor spots and active sites for electrophilic attack, as revealed by density functional theory . The polarographic behavior of pyridyl analogues of chalcone also provides insights into the reduction pathways of the carbonyl and ethylenic groups in these molecules . These findings suggest that 1-(4-Isopropoxyphenyl)propan-2-one may undergo similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylpropanone derivatives can be characterized by various parameters. Quantum chemical parameters such as hardness, softness, electronegativity, and electrophilicity describe the molecule's chemical behavior . The polarographic study of chalcone analogues revealed that limiting currents and half-wave potentials are pH-dependent, indicating the influence of pH on the reduction behavior of these compounds . These studies provide a framework for understanding the physical and chemical properties of 1-(4-Isopropoxyphenyl)propan-2-one, although specific data for this compound would require direct investigation.
Safety and Hazards
特性
IUPAC Name |
1-(4-propan-2-yloxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)14-12-6-4-11(5-7-12)8-10(3)13/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMPUJYWIFQALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358846 | |
| Record name | 1-(4-isopropoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84023-37-0 | |
| Record name | 1-(4-isopropoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


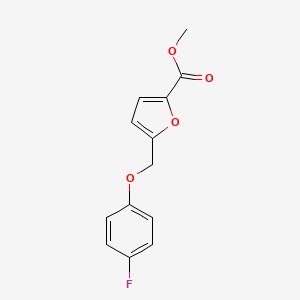
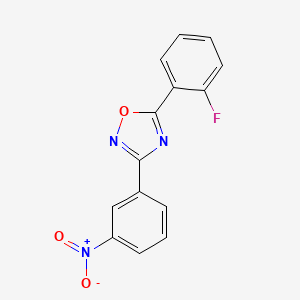
![1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1298227.png)

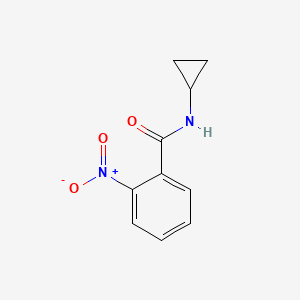
![3-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1298234.png)
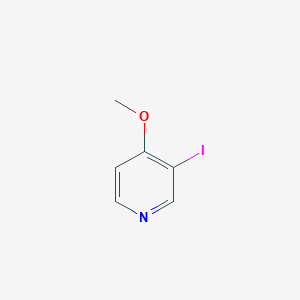
![4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298236.png)
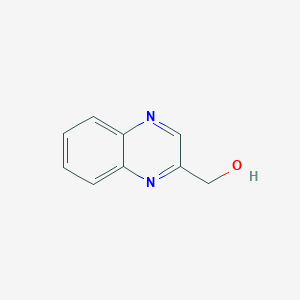
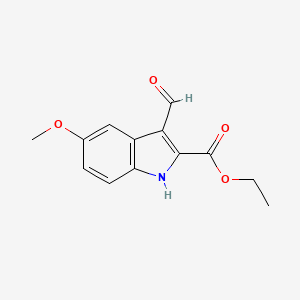


![Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester](/img/structure/B1298269.png)
![2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid](/img/structure/B1298271.png)